N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide
描述
Historical Development of Pyrazolopyrimidine Research
The pyrazolo[3,4-d]pyrimidine scaffold emerged as a significant heterocyclic system in the mid-20th century, with early synthetic efforts focused on mimicking purine nucleobases. Initial work in the 1950s demonstrated its potential as an adenosine triphosphate (ATP) analog due to its structural resemblance to adenine. By the 1960s, researchers began exploring substitutions at the N1, N5, and C4 positions to optimize kinase inhibition, leading to the discovery of compounds like 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one, which showed nanomolar affinity for adenosine receptors. The 1990s marked a turning point with the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors such as PP1 and PP2, which targeted SRC-family tyrosine kinases. Recent advances include FDA-approved drugs like ibrutinib, a Bruton’s tyrosine kinase inhibitor, highlighting the scaffold’s clinical relevance.
Significance of Pyrazolo[3,4-d]pyrimidines in Heterocyclic Chemistry
Pyrazolo[3,4-d]pyrimidines occupy a unique niche in heterocyclic chemistry due to their:
- Bioisosteric properties : The scaffold serves as a purine mimic, enabling interactions with ATP-binding pockets in kinases.
- Synthetic versatility : Functionalization at multiple positions (C3, C4, N1, N5) allows tailored modifications for target selectivity.
- Diverse pharmacological profiles : Derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities, driven by interactions with EGFR, VEGFR, and phosphodiesterases.
A comparative analysis of heterocyclic systems reveals pyrazolo[3,4-d]pyrimidines outperform imidazopyridines in kinase inhibition due to enhanced hydrogen-bonding capacity.
Chemical Classification and Nomenclature
Pyrazolo[3,4-d]pyrimidines are classified as bicyclic heterocycles with:
- Ring system : A pyrazole fused to a pyrimidine at positions 3 and 4 (Figure 1).
- IUPAC numbering : Positions 1–5 on the pyrazole and 4–6 on the pyrimidine.
For the target compound N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide, the nomenclature reflects:
- A pyrazolo[3,4-d]pyrimidine core at position 1.
- A protected ribose analog (oxolane with bis(4-methoxyphenyl)phenylmethoxy and hydroxyl groups).
- An N,N-dimethylmethanimidamide substituent at C4.
Structural Relationship to Purine Nucleosides
The pyrazolo[3,4-d]pyrimidine system is a purine isostere, differing by replacing the imidazole ring with pyrazole (Table 1).
| Feature | Purine | Pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Ring fusion | Imidazole + pyrimidine | Pyrazole + pyrimidine |
| Hydrogen-bonding sites | N1, N3, N7, N9 | N1, N4, N5, N7 |
| Common biological targets | Kinases, GPCRs | Kinases, phosphodiesterases |
This structural analogy enables pyrazolo[3,4-d]pyrimidines to compete with ATP in kinase active sites while resisting enzymatic degradation. The target compound’s ribose-like oxolane moiety further enhances its resemblance to nucleosides, suggesting potential RNA polymerase inhibition.
Current Research Landscape of Pyrazolopyrimidine Derivatives
Recent studies focus on:
- Kinase inhibitors : Dual EGFR/VEGFR inhibitors like compound 12b (IC~50~ = 0.016 µM against EGFR^WT^) show promise in non-small cell lung cancer.
- Anticancer agents : Derivatives such as Si306 and pro-Si306 induce ROS-mediated apoptosis in glioblastoma.
- Antimicrobials : Bromine-substituted analogs (e.g., 10i) exhibit broad-spectrum activity against Gram-positive bacteria.
Emerging strategies include prodrug formulations (e.g., morpholinoethyl esters) to enhance water solubility and cyclodextrin complexes to improve bioavailability. The target compound’s dimethoxytrityl-protected sugar and imidamide group suggest potential as a nucleoside reverse transcriptase inhibitor, aligning with trends in antiviral drug design.
属性
IUPAC Name |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O5/c1-39(2)22-37-32-28-19-38-40(33(28)36-21-35-32)31-18-29(41)30(45-31)20-44-34(23-8-6-5-7-9-23,24-10-14-26(42-3)15-11-24)25-12-16-27(43-4)17-13-25/h5-17,19,21-22,29-31,41H,18,20H2,1-4H3/b37-22+/t29-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRAWWBLSIRPMG-GJJFTSFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C2C=NN(C2=NC=N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C2C=NN(C2=NC=N1)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide is a complex organic compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, particularly in the realm of cancer therapy and molecular targeting.
- Molecular Formula : C42 H39 N3 O8
- Molecular Weight : 713.774 g/mol
- CAS Number : 2376782-98-6
- SMILES Notation : COc1ccc(cc1)C(OC[C@H]2OC@HN3C=C(C(=O)NCc4cccc5ccccc45)C(=O)NC3=O)(c6ccccc6)c7ccc(OC)cc7
The compound's mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. It has shown activity against various cancer cell lines by modulating signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against:
- Breast Cancer Cell Lines : Inducing apoptosis and inhibiting cell migration.
- Lung Cancer Models : Reducing tumor size and enhancing the efficacy of existing chemotherapeutics.
Enzyme Inhibition
The compound acts as a potent inhibitor of several key enzymes involved in cancer progression:
- c-Met Kinase : Implicated in tumor growth and metastasis.
- Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis and repair.
Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, this compound was tested on MCF7 breast cancer cells. Results showed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through caspase activation.
Study 2: Synergistic Effects with Chemotherapy
A combination therapy study involving this compound and doxorubicin demonstrated:
- Enhanced Efficacy : Increased cytotoxicity in lung cancer cells compared to doxorubicin alone.
- Mechanistic Insights : The compound downregulated P-glycoprotein expression, reducing drug resistance.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C42 H39 N3 O8 |
| Molecular Weight | 713.774 g/mol |
| CAS Number | 2376782-98-6 |
| Anticancer Activity | Effective against MCF7 cells |
| IC50 | 15 µM |
| Enzyme Targets | c-Met Kinase, DHFR |
相似化合物的比较
Structural Analogues
The following table highlights structural differences and similarities with related compounds:
Key Observations :
- The target compound’s pyrazolo[3,4-d]pyrimidinyl base distinguishes it from cytidine or uracil derivatives .
- DMT protection is a common feature, critical for stepwise oligonucleotide assembly .
- Variations in sugar moieties (e.g., oxolane vs. hexofuranosyl) impact stereochemistry and duplex stability in therapeutic oligonucleotides .
Comparison with Analogues :
- Phosphoramidite Derivatives (e.g., ): Require additional steps for phosphoramidite group installation, critical for automated solid-phase synthesis.
- Silyl Protection (e.g., tert-butyl(dimethyl)silyl in ): Offers orthogonal protection strategies but requires harsh deprotection conditions (e.g., fluoride ions).
Pharmacological and Functional Insights
- Oligonucleotide Therapeutics : Modified bases (e.g., pyrazolo[3,4-d]pyrimidinyl) may enhance binding affinity or nuclease resistance .
- Ferroptosis Induction : highlights that structurally diverse compounds (including nucleoside analogs) can trigger ferroptosis in cancer cells, though the target compound’s activity remains speculative.
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